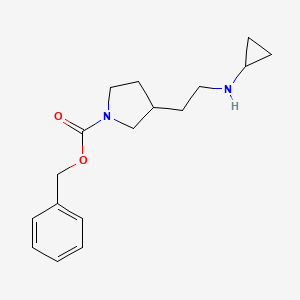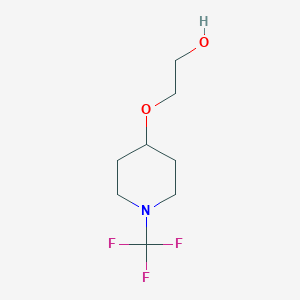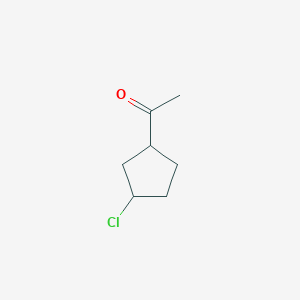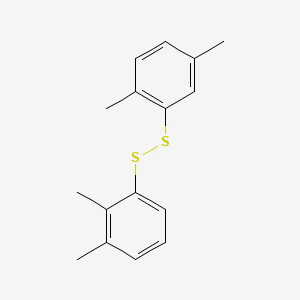
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is an organic compound characterized by the presence of two phenyl rings, each substituted with methyl groups at the 2,3- and 2,5- positions, respectively, and connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate under controlled conditions. Another method involves the preparation of unsymmetrical disulfides from the corresponding thiols and bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions, yielding very good results.
Industrial Production Methods
Industrial production methods for disulfide compounds often involve large-scale oxidative coupling reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. detailed industrial processes for this specific compound are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfones and sulfoxides.
Reduction: It can be reduced to form thiol compounds.
Nucleophilic Substitution: It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Nucleophilic Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein engineering and stabilization through disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, particularly in the stabilization of protein-based drugs.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function .
Comparación Con Compuestos Similares
Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar in structure but with symmetrical substitution on both phenyl rings.
Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl: Another related compound with different methyl substitution patterns.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and physical properties compared to its symmetrical counterparts.
Propiedades
Número CAS |
64346-56-1 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(2,5-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-13(3)16(10-11)18-17-15-7-5-6-12(2)14(15)4/h5-10H,1-4H3 |
Clave InChI |
KXGBMWQZCKXTKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)SSC2=CC=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


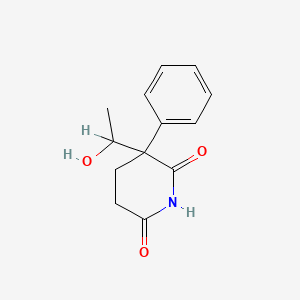
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
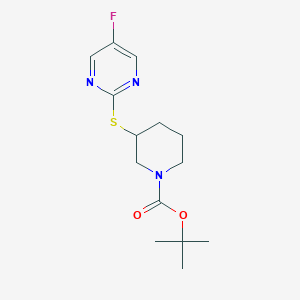
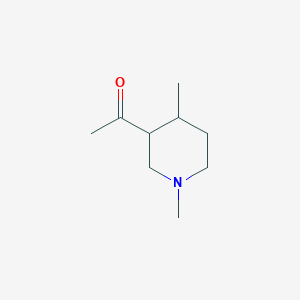
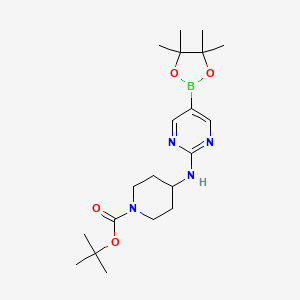
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)


